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molecular formula C12H15ClO2S B2530725 Ethyl 4-((4-chlorophenyl)thio)butanoate CAS No. 29107-85-5

Ethyl 4-((4-chlorophenyl)thio)butanoate

Cat. No. B2530725
M. Wt: 258.76
InChI Key: HODNBGXAXJIWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04107438

Procedure details

14.5 g (0.1 mol) of p-chlorothiophenol are added at 0° C to a solution of 5.4 g (0.1 mol) of sodium methylate in 50 ml of methanol and thereafter 19.5 g (0.1 mol) of ethyl γ-bromobutyrate dissolved in 40 ml of methanol are added dropwise at 20° C, whilst stirring. The mixture is heated for 2 hours to the reflux temperature and is then evaporated in vacuo, the residue is extracted with ether, the extract is washed with water and dried, and the ether is evaporated. 24 g (93%) of a white oil are obtained.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C[O-].[Na+].Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
sodium methylate
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 2 hours to the reflux temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is then evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ether
WASH
Type
WASH
Details
the extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the ether is evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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